N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide
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Description
N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is a synthetic chemical compound designed for potential pharmaceutical applications. Its molecular formula is C₁₉H₂₁N₃O₄S₂ . The compound’s structure combines a benzothiazole ring with a sulfamoyl group and a methoxybenzamide moiety.
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Electrophysiological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide is involved in the synthesis and cardiac electrophysiological study of N-substituted imidazolylbenzamides or benzene-sulfonamides. These compounds have shown potency in in vitro Purkinje fiber assays, indicating their potential as selective class III agents for cardiac electrophysiological activity, comparable to sematilide, a clinical trial candidate for reentrant arrhythmias (Morgan et al., 1990).
Antimicrobial Screening
A series of derivatives incorporating the thiazole ring, including N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamides, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies highlight the compound's potential in therapeutic interventions against bacterial and fungal infections, showing significant inhibitory action against strains such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus species (Desai et al., 2013).
Photodynamic Therapy Application
Research into the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing a Schiff base, related to this compound, has shown high singlet oxygen quantum yields. These properties are crucial for Type II photosensitizers in photodynamic therapy, indicating potential for cancer treatment applications (Pişkin et al., 2020).
Crystal Growth and Structural Studies
The heterocyclic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide has been synthesized and characterized, with studies revealing its triclinic crystal system and space group P-1. The compound's antibacterial and antifungal activities were confirmed, alongside its potential in nonlinear optical applications due to its significant second harmonic generation (SHG) efficiency, indicating a promising material for optical and biological applications (Prabukanthan et al., 2020).
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)13-10-11-15-17(12-13)27-19(20-15)21-18(23)14-8-6-7-9-16(14)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIWELGWVPZFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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